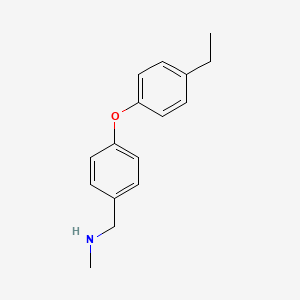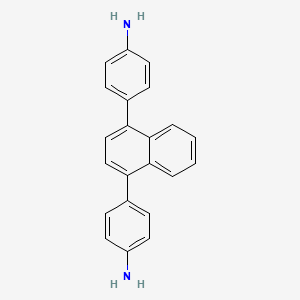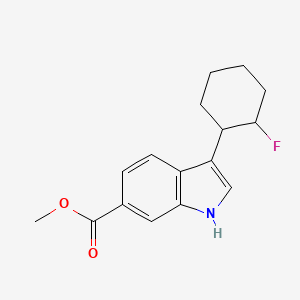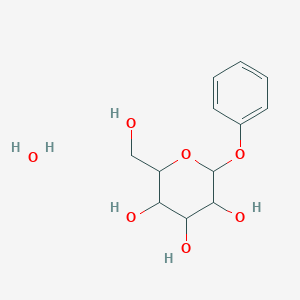![molecular formula C15H10ClF3N2O4 B12501458 1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501458.png)
1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound that features a trifluoromethyl group, a chloro group, and a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl acetoacetate under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization and further functionalization to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to target proteins, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
Trifluoromethylated derivatives: Compounds with similar trifluoromethyl groups that exhibit comparable chemical properties.
Uniqueness
1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H10ClF3N2O4 |
|---|---|
Peso molecular |
374.70 g/mol |
Nombre IUPAC |
1-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H10ClF3N2O4/c16-10-3-2-9(15(17,18)19)5-11(10)20-12(22)7-21-6-8(14(24)25)1-4-13(21)23/h1-6H,7H2,(H,20,22)(H,24,25) |
Clave InChI |
SZGOSUUGLLQFQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=CC2=O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B12501378.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B12501395.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501399.png)
![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12501400.png)
![3-(4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide](/img/structure/B12501402.png)


![N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501433.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-hydroxyacetic acid](/img/structure/B12501438.png)
![2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide](/img/structure/B12501443.png)
![Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501448.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B12501454.png)
